molecular formula C4H2N4O2 B1530939 4-Nitroimidazole-5-carbonitrile CAS No. 208510-03-6

4-Nitroimidazole-5-carbonitrile

Cat. No.: B1530939
CAS No.: 208510-03-6
M. Wt: 138.08 g/mol
InChI Key: UNHKJVQFVZYKRW-UHFFFAOYSA-N
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Description

4-Nitroimidazole-5-carbonitrile is a chemical compound with the molecular formula C4H2N4O2. It belongs to the class of nitroimidazoles, which are characterized by the presence of a nitro group (-NO2) attached to an imidazole ring

Mechanism of Action

Target of Action

4-Nitroimidazole-5-carbonitrile belongs to the nitroimidazole class of antibiotics . The primary targets of nitroimidazole antibiotics are anaerobic bacteria and protozoa . These microorganisms are responsible for various types of infections, and nitroimidazole antibiotics are frequently used to treat these conditions .

Mode of Action

The mode of action of this compound is similar to other nitroimidazole antibiotics. The nitro group in the compound is converted into nitric oxide (NO) or a related reactive nitrogen species (RNS) through a process known as reductive bioactivation . This process results in the formation of toxic metabolites that cause DNA strand breakage , leading to the death of the microorganisms.

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of the nitro group in the compound. This reduction is mediated by nitroreductases, enzymes that are widely distributed in bacteria . The reduction process leads to the formation of reactive nitrogen species that can cause DNA damage, disrupting the normal functioning of the microorganisms and leading to their death .

Pharmacokinetics

They are distributed widely throughout the body and have low protein binding . Metronidazole, a commonly used nitroimidazole antibiotic, is extensively metabolized by the liver to its hydroxy metabolite, which has biological activity of 30 to 65% and a longer elimination half-life than the parent compound . The majority of metronidazole and its metabolites are excreted in urine and feces .

Result of Action

The result of the action of this compound is the death of the targeted microorganisms. The reactive nitrogen species formed during the reductive bioactivation of the compound cause DNA damage, leading to the death of the microorganisms . This results in the effective treatment of the infections caused by these microorganisms.

Action Environment

The action of this compound, like other nitroimidazole antibiotics, is influenced by the environment within the microorganisms. Nitroimidazole antibiotics are reductively activated in hypoxic cells . Therefore, the efficacy of these antibiotics is influenced by the oxygen levels within the microorganisms. Additionally, factors such as pH and the presence of other substances can also influence the action of these antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroimidazole-5-carbonitrile typically involves the nitration of imidazole derivatives. One common method is the nitration of imidazole-5-carbonitrile using nitric acid under controlled conditions. The reaction is usually carried out in an acidic medium to ensure the selective introduction of the nitro group at the 4-position of the imidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control over reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitroimidazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield nitroso derivatives or carboxylic acids.

  • Reduction: Reduction of the nitro group can produce 4-aminoimidazole-5-carbonitrile.

  • Substitution: Substitution reactions can lead to the formation of various substituted imidazoles.

Scientific Research Applications

4-Nitroimidazole-5-carbonitrile has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its antimicrobial properties, showing potential as an antibacterial agent.

  • Medicine: Research has explored its use in the development of new drugs, particularly in the treatment of infections caused by anaerobic bacteria.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • Metronidazole

  • Tinidazole

  • Secnidazole

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Properties

IUPAC Name

5-nitro-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHKJVQFVZYKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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